molecular formula C8H13ClO3 B2542135 Methyl 6-chloro-5-oxoheptanoate CAS No. 344294-91-3

Methyl 6-chloro-5-oxoheptanoate

Cat. No.: B2542135
CAS No.: 344294-91-3
M. Wt: 192.64
InChI Key: VITSKVBTNATBGD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-oxoheptanoate is a methyl ester derivative of 6-chloro-5-oxoheptanoic acid. Its structure features a seven-carbon chain (heptanoate backbone) with a chlorine atom at the sixth position and a ketone group (oxo) at the fifth position.

Properties

IUPAC Name

methyl 6-chloro-5-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-6(9)7(10)4-3-5-8(11)12-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITSKVBTNATBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-5-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl 5-oxoheptanoate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-5-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-oxoheptanoate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis to form carboxylic acids, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates.

Comparison with Similar Compounds

Structural Analogues

a) 12-Oxo-labda-8(17),13E-dien-19-oic Acid Methyl Esters
  • Source : Identified in Austrocedrus chilensis resin (, Compound 10).
  • Comparison: This diterpene-derived methyl ester shares the oxo group but lacks a chlorine substituent. Its bicyclic structure contrasts with the linear chain of Methyl 6-chloro-5-oxoheptanoate, leading to differences in steric hindrance and solubility. Such diterpenoid esters are often associated with plant defense mechanisms, whereas chlorinated esters may exhibit enhanced bioactivity or environmental persistence .
b) Sandaracopimaric Acid Methyl Ester
  • Source : Isolated from resin samples (, Compound 4).
  • The absence of electron-withdrawing substituents (e.g., Cl or =O) likely results in lower polarity compared to this compound, affecting chromatographic retention times and solvent compatibility .
c) Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate
  • Source : Synthetic methyl ester with a ketone group ().
  • Comparison: Shares the oxo functionality but incorporates aromatic and carbazole moieties. The synthesis yield (59%) and melting point (119–121°C) suggest that sterically hindered esters require optimized reaction conditions. The chlorine in this compound may influence its melting point and stability differently .

Chlorinated Methyl Esters

a) Hexachlorocyclohexane (HCH) Derivatives
  • Source : Cyclic chlorinated compounds ().
  • Comparison: HCH isomers (e.g., α-endosulfan) are fully chlorinated cyclic hydrocarbons used as pesticides. However, the linear structure of the target compound likely reduces bioaccumulation compared to cyclic chlorinated analogs .
b) Methyl Salicylate
  • Source : VOC studied for atmospheric transfer efficiency ().
  • Methyl salicylate’s volatility and polarity differ significantly from this compound, which is expected to have lower volatility due to its larger molecular weight and polar substituents .

Property Comparison Table

Compound Functional Groups Structure Type Key Properties/Applications Reference
This compound Ester, Cl, Oxo Linear Potential synthetic intermediate Inferred
12-Oxo-labda-dien-oic acid methyl ester Ester, Oxo, Diterpene Bicyclic Plant resin component
Sandaracopimaric acid methyl ester Ester, Diterpene Tricyclic Low polarity, resin-derived
α-Endosulfan Cl, Cyclic Cyclic chlorinated Pesticide, environmental persistence
Methyl salicylate Ester, Hydroxy Simple aromatic Fragrance, VOC

Biological Activity

Methyl 6-chloro-5-oxoheptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with keto groups often act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Cellular Uptake : The presence of the methyl ester may enhance lipophilicity, facilitating cellular uptake and bioavailability.
  • Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Anticancer Activity

A study investigating derivatives of methylated compounds reported that certain structures exhibited significant antiproliferative activity against various cancer cell lines. For instance, methylated flavonoids demonstrated enhanced potency compared to their unmethylated counterparts, suggesting that methylation may improve bioactivity by increasing cellular uptake and modulating signaling pathways involved in cell growth and survival .

CompoundCell LineIC50 (μM)Mechanism
This compoundA549 (Lung)TBDApoptosis induction
Methylated FlavonoidsSCC-9 (Oral)5-10Cell cycle arrest (G1 phase)
Unmethylated FlavonoidsSCC-9 (Oral)10-20G2/M phase arrest

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity. For example, derivatives with similar structures have been associated with hepatotoxicity at high doses in animal models . It is critical to evaluate the toxicological implications through comprehensive studies to understand the safety margins for potential therapeutic applications.

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